molecular formula C22H20FNO6S B12622676 C22H20Fno6S

C22H20Fno6S

Cat. No.: B12622676
M. Wt: 445.5 g/mol
InChI Key: HRUVIQGMRJOFJZ-SFHVURJKSA-N
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Description

This compound is characterized by its complex structure, which includes a fluorophenyl group, a thiazolidinone ring, and an ethoxyphenoxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid involves multiple steps, including the formation of the thiazolidinone ring and the subsequent attachment of the fluorophenyl and ethoxyphenoxybutanoic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized to maximize yield and minimize waste, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to **(2S)-2-(2-ethoxy-4-{[(5E)-3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolid

Properties

Molecular Formula

C22H20FNO6S

Molecular Weight

445.5 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) (2S)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C22H20FNO6S/c1-13-12-20(25)30-21-14(2)19(10-9-17(13)21)29-22(26)18-4-3-11-24(18)31(27,28)16-7-5-15(23)6-8-16/h5-10,12,18H,3-4,11H2,1-2H3/t18-/m0/s1

InChI Key

HRUVIQGMRJOFJZ-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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